molecular formula C18H14N4O6 B15012915 (1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine

(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine

Cat. No.: B15012915
M. Wt: 382.3 g/mol
InChI Key: MTGKBTYPOAGPJD-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine typically involves the condensation of 5-(4-methoxy-2-nitrophenyl)furan-2-carbaldehyde with 2-(4-nitrophenyl)hydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while oxidation would produce nitro derivatives.

Scientific Research Applications

(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism by which (1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine
  • (1E)-1-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)hydrazine
  • (1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-methoxyphenyl)hydrazine

Uniqueness

What sets (1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C18H14N4O6

Molecular Weight

382.3 g/mol

IUPAC Name

N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]-4-nitroaniline

InChI

InChI=1S/C18H14N4O6/c1-27-14-6-8-16(17(10-14)22(25)26)18-9-7-15(28-18)11-19-20-12-2-4-13(5-3-12)21(23)24/h2-11,20H,1H3/b19-11+

InChI Key

MTGKBTYPOAGPJD-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.